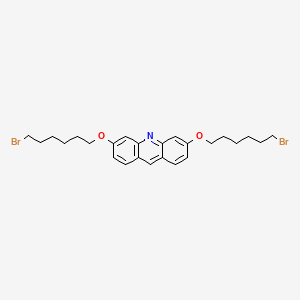![molecular formula C11H24N2S B12531699 N-Butyl-N-[2-(butylamino)ethyl]methanethioamide CAS No. 666834-94-2](/img/structure/B12531699.png)
N-Butyl-N-[2-(butylamino)ethyl]methanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-[2-(Butylamino)ethyl]methanthioamid ist eine chemische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Butylgruppe und einer Butylaminoethylgruppe aus, die an einen Methanthioamid-Kern gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Butyl-N-[2-(Butylamino)ethyl]methanthioamid beinhaltet typischerweise die Reaktion von Butylamin mit 2-Chlorethylaminhydrochlorid, gefolgt von der Einführung einer Methanthioamidgruppe. Die Reaktionsbedingungen erfordern oft eine kontrollierte Umgebung mit bestimmten Temperaturen und pH-Werten, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen beinhalten. Diese Verfahren gewährleisten eine konstante Qualität und Ausbeute, wodurch die Verbindung für verschiedene Anwendungen in Forschung und Industrie geeignet ist.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Butyl-N-[2-(Butylamino)ethyl]methanthioamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was häufig zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was möglicherweise zur Bildung von Aminen oder Thiolen führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was unter verschiedenen Bedingungen erfolgen kann, abhängig von den verwendeten Reagenzien.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen können variieren, erfordern aber oft bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, können eine Vielzahl von Derivaten umfassen, wie z. B. Sulfoxide, Sulfone, Amine und Thiole, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-[2-(Butylamino)ethyl]methanthioamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und anderen Biomolekülen.
Medizin: Es laufen Forschungen zur Erforschung ihrer potenziellen therapeutischen Anwendungen, wie z. B. ihre Verwendung in der Medikamentenentwicklung und als Vorläufer für Arzneimittel.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien verwendet, darunter Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkungsmechanismus von N-Butyl-N-[2-(Butylamino)ethyl]methanthioamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die an seinem Wirkungsmechanismus beteiligten Pfade können Signaltransduktion, Stoffwechselprozesse und die Regulierung der Genexpression umfassen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu N-Butyl-N-[2-(Butylamino)ethyl]methanthioamid umfassen:
- N-Butyl-N-[2-(Butylamino)ethyl]acetamid
- N-Butyl-N-[2-(Butylamino)ethyl]formamid
- N-Butyl-N-[2-(Butylamino)ethyl]thioharnstoff
Einzigartigkeit
Was N-Butyl-N-[2-(Butylamino)ethyl]methanthioamid von diesen ähnlichen Verbindungen unterscheidet, ist sein einzigartiger Methanthioamid-Kern, der ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
666834-94-2 |
|---|---|
Molekularformel |
C11H24N2S |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
N-butyl-N-[2-(butylamino)ethyl]methanethioamide |
InChI |
InChI=1S/C11H24N2S/c1-3-5-7-12-8-10-13(11-14)9-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
KUESBWGOEYRDBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCN(CCCC)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


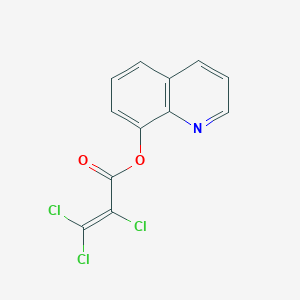
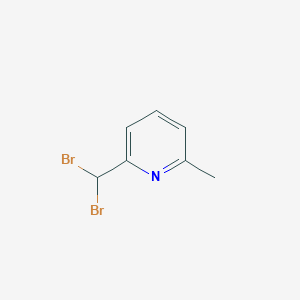
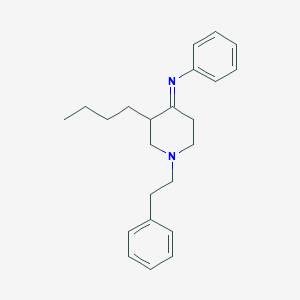
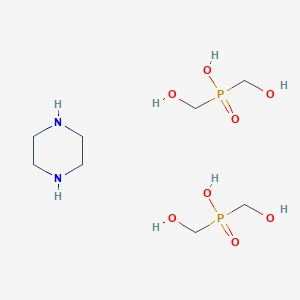
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)

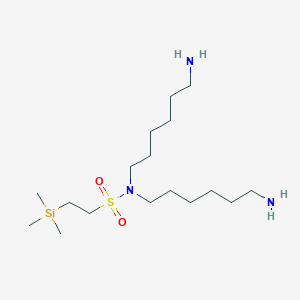
![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)

